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Compound of Interest

Compound Name:

Bis-(2-

methanethiosulfonatoethyl)methyl

amine

CAS No.: 16216-82-3

Cat. No.: B563535

Get Quote

Introduction: The Molecular Ruler Approach
In the structural analysis of polytopic membrane proteins, determining the proximity and

flexibility of transmembrane helices is a significant challenge. While Cryo-EM and X-ray

crystallography provide static high-resolution snapshots, they often miss the dynamic

conformational ensembles required for transport or signaling.

Bis-MTS (Methanethiosulfonate) crosslinkers serve as "molecular rulers." Unlike flexible

maleimides, Bis-MTS reagents are homobifunctional crosslinkers that react specifically with

sulfhydryl groups (cysteines) to form disulfide bonds. By using a series of reagents with

incrementally increasing spacer arm lengths (e.g., M1M to M17M), researchers can map the

precise distance between two introduced cysteine residues. If a 5Å crosslinker fails but an 8Å

crosslinker succeeds, the residues are likely separated by ~6-8Å.
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Reversibility: The resulting crosslink is a disulfide bond (S-S), which can be cleaved by

reducing agents (DTT,

-ME), allowing for rigorous verification of the crosslinked species.

High Reactivity: The methanethiosulfonate group is highly reactive toward thiolate anions,

allowing for rapid labeling even at neutral pH.

Small Footprint: The reaction leaves a minimal "scar" compared to bulky maleimide rings.

Mechanism & Chemistry[2][3]
The reaction involves a specific thiol-disulfide exchange. The methanethiosulfonate group (

) is attacked by the nucleophilic thiolate anion (

) of the cysteine residue.

Step 1: The first cysteine attacks one end of the Bis-MTS reagent, releasing methanesulfinic

acid (

) and forming a mixed disulfide intermediate.

Step 2: A second cysteine (intra- or intermolecular) attacks the other end of the linker.

Result: A covalently crosslinked protein via a dithio-linker-dithio bridge.

Graphviz Diagram 1: Bis-MTS Reaction Mechanism
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Click to download full resolution via product page

Caption: The stepwise reaction of Bis-MTS reagents. Note that the release of sulfinic acid

makes the reaction irreversible unless a reducing agent is added later.

Experimental Design & Pre-Requisites[3][4]
Before starting the protocol, the biological system must be rigorously prepared. The specificity

of this assay relies entirely on the absence of background cysteine reactivity.

A. Construction of a "Cys-Less" Background
Most native membrane proteins contain multiple cysteines. You must generate a functional

"Cys-less" mutant (or a mutant where accessible Cys are removed) to serve as the

background.

Validation: Verify the Cys-less mutant retains biological activity (transport, signaling)

comparable to Wild Type (WT).

Background Check: Treat the Cys-less mutant with biotin-MTS. It should not show labeling

on a Western blot.

B. Introduction of Cys Pairs
Introduce cysteine pairs at strategic positions (e.g., Helix A and Helix B) via Site-Directed

Mutagenesis.

Control 1: Single Cys mutants (should not crosslink).

Control 2: Solvent accessibility check (using monovalent MTSEA-Biotin).

Bis-MTS Reagent Selection Guide
The nomenclature "M-n-M" refers to the number of atoms or the specific linker type bridging the

two MTS groups.
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Reagent Name Linker Structure Approx. Span (Å) Application

M1M Methanediyl ~ 5.0 Å
Very close contact;

Helix packing

M2M 1,2-Ethanediyl ~ 6.5 Å
Helix packing; Loop

constraints

M3M 1,3-Propanediyl ~ 7.8 Å
Short-range distance

mapping

M6M 1,6-Hexanediyl ~ 11.0 Å
Medium-range;

Domain interfaces

M8M 3,6-Dioxaoctane ~ 13.0 Å
Flexible linker (PEG-

like)

M17M Pentaoxaheptadecane ~ 25.0 Å

Long-range

conformational

changes

Note: Span distances are approximations based on extended linker conformations. The

effective crosslinking distance may vary due to linker flexibility.

Detailed Protocol
Phase 1: Preparation
Critical Warning: MTS reagents hydrolyze rapidly in aqueous solution (Half-life < 20 min at pH

7.5). Never prepare aqueous stock solutions in advance.

Buffer Preparation:

Use PBS (pH 7.0 - 7.4) or HEPES (pH 7.5).

Avoid: Tris buffers if possible (though less critical than for NHS esters, primary amines can

sometimes interfere at high pH).

Degassing: Optional but recommended to prevent oxidation of free thiols.
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Protein Sample:

Prepare membranes (e.g., ISO vesicles, proteoliposomes) or purified protein in detergent

micelles (DDM, LMNG).

Concentration: ~0.5 - 1.0 mg/mL total protein.[1]

Reagent Stock:

Dissolve Bis-MTS powder in DMSO or DMF to 100 mM immediately before use. Keep on

ice.

Phase 2: The Crosslinking Reaction
Reduction (Pre-treatment):

Incubate samples with 5 mM DTT for 15 min to ensure cysteines are reduced.

Wash: Remove DTT via size-exclusion spin column or dialysis. Trace DTT will instantly

quench the MTS reagent.

Reaction:

Aliquot protein sample into tubes (e.g., 50 µL each).

Add Bis-MTS reagent to a final concentration of 0.1 mM to 1.0 mM. (Start with 0.5 mM).

Solvent Control: Add equivalent volume of DMSO to one tube.

Single Cys Control: Include a single-Cys mutant sample.[2]

Incubation:

Incubate for 5 to 30 minutes at 4°C (on ice) or Room Temperature.

Note: Reaction at 4°C slows hydrolysis, extending the effective window of the reagent.

Quenching:
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Add N-Ethylmaleimide (NEM) to a final concentration of 10-20 mM.

Incubate for 15 minutes.

Purpose: NEM alkylates any remaining free thiols, preventing artifactual

oxidation/crosslinking during SDS-PAGE sample prep.

Phase 3: Analysis (SDS-PAGE & Western Blot)
Sample Buffer:

Mix samples with SDS loading buffer WITHOUT reducing agents (No DTT, No

-ME).

Control Lane: Take an aliquot of the crosslinked sample and add DTT (100 mM) to verify

the shift is reversible.

Electrophoresis:

Run on standard SDS-PAGE.

Expectation:

Intramolecular Crosslink: Increased mobility (compact shape) or slight shift depending

on loop constraints.

Intermolecular (Oligomer) Crosslink: Large shift to 2x Molecular Weight (Dimer).

Detection:

Western blot using an antibody against an epitope tag (His, FLAG, Myc) or the native

protein.

Workflow Visualization
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Caption: Experimental workflow for Bis-MTS crosslinking. The split-sample step confirms the

disulfide nature of the linkage.

Troubleshooting & Optimization
Observation Possible Cause Solution

No Crosslinking Observed Hydrolyzed Reagent

Dissolve MTS in DMSO

immediately before use. Do not

store aqueous stocks.

Cys residues too far apart
Try a longer linker (e.g., move

from M3M to M8M or M17M).

Cys oxidized beforehand

Ensure thorough reduction

(DTT) and anaerobic washing

prior to reaction.

Smear on Gel Non-specific reaction

Titrate down reagent

concentration (try 0.1 mM).

Check Cys-less background.

Band Shift in Single Cys

Mutant
Disulfide Dimerization

The single Cys is forming a

disulfide with another

monomer (Protein-S-S-Protein)

without the linker. Verify with

M1M vs. Oxidant alone

(CuPh).

Precipitation DMSO concentration too high
Keep final DMSO

concentration < 2% (v/v).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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